molecular formula C10H17NO B1440121 trans-4-Aminoadamantan-1-ol CAS No. 62058-03-1

trans-4-Aminoadamantan-1-ol

Cat. No.: B1440121
CAS No.: 62058-03-1
M. Wt: 167.25 g/mol
InChI Key: HMPCLMSUNVOZLH-NCVQKCBWSA-N
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Biochemical Analysis

Biochemical Properties

Trans-4-Aminoadamantan-1-ol plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE) . These interactions are crucial as they influence the metabolism of neurotransmitters and the breakdown of acetylcholine, respectively. The compound’s interaction with MAO can lead to the inhibition of this enzyme, thereby affecting the levels of neurotransmitters like dopamine and serotonin. Similarly, its interaction with AChE can inhibit the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways, particularly those involving neurotransmitters. The compound’s ability to inhibit MAO and AChE can lead to altered neurotransmitter levels, which in turn can affect neuronal signaling and communication. Additionally, this compound has been observed to impact gene expression and cellular metabolism. For instance, it can upregulate the expression of genes involved in neuroprotection and downregulate those associated with neurodegeneration .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of MAO and AChE, leading to the inhibition of these enzymes. This inhibition results in increased levels of neurotransmitters like dopamine, serotonin, and acetylcholine. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes, including neuroprotection and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells. These effects include prolonged inhibition of MAO and AChE, leading to sustained increases in neurotransmitter levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have neuroprotective effects, enhancing cognitive function and reducing neurodegeneration. At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the excessive inhibition of MAO and AChE, leading to abnormally high levels of neurotransmitters .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes hydroxylation and conjugation reactions. The enzymes involved in these metabolic processes include cytochrome P450 enzymes and glucuronosyltransferases . These reactions result in the formation of more water-soluble metabolites, which are then excreted via the kidneys. The compound’s metabolism can also affect metabolic flux and metabolite levels, particularly those related to neurotransmitter metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also distributed to other tissues, including the liver and kidneys, where it undergoes metabolism and excretion. Transporters such as organic cation transporters (OCTs) and P-glycoprotein play a role in the cellular uptake and distribution of this compound .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes like MAO and AChE. Additionally, this compound can be found in the mitochondria, where it may influence mitochondrial function and energy metabolism. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-Aminoadamantan-1-ol can undergo oxidation reactions, typically using strong oxidizing agents.

    Reduction: The compound can be reduced to form various derivatives, often using hydrogenation techniques.

    Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as nitric acid or potassium permanganate.

    Reduction: Hydrogen gas in the presence of catalysts like palladium-carbon or raney nickel.

    Substitution: Various halogenating agents or nucleophiles under controlled conditions.

Major Products Formed:

    Oxidation: Products may include oxidized derivatives of adamantane.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted adamantane derivatives with different functional groups.

Mechanism of Action

The mechanism of action of trans-4-Aminoadamantan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in antiviral applications, it may inhibit viral replication by interfering with viral enzymes or proteins. In neurological applications, it may modulate neurotransmitter receptors or ion channels, thereby exerting therapeutic effects .

Comparison with Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.

    Rimantadine: Another antiviral drug structurally related to amantadine.

Uniqueness: trans-4-Aminoadamantan-1-ol is unique due to its specific trans configuration of the amino and hydroxyl groups, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

62058-03-1

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(3S,5S)-4-aminoadamantan-1-ol

InChI

InChI=1S/C10H17NO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5,11H2/t6?,7-,8-,9?,10?/m0/s1

InChI Key

HMPCLMSUNVOZLH-NCVQKCBWSA-N

Isomeric SMILES

C1[C@H]2CC3(C[C@@H](C2N)CC1C3)O

SMILES

C1C2CC3CC(C2)(CC1C3N)O

Canonical SMILES

C1C2CC3CC(C2)(CC1C3N)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Rh/Al2O3 (2.3 g, 5 wt. %, 1.1 mmol) was added to a mixture of 5-hydroxy-admantane-2-one oxime (10 g, 55 mmol) in EtOH (100 mL) in a Parr hydrogenation bottle. The hydrogenation reaction was performed in a Parr hydrogenation instrument at 55 psi pressure of hydrogen at 50° C. for 48 hours. The disappearance of starting material and generation of the product were detected by LC-MS. The mixture was filtered through celite and concentrated under vacuum to dryness to give 4-amino-adamantan-1-ol (about 9 g, ˜98%) which was used for the next step without further purification. Mass spectrum: m/z: 168.1 (M+1).
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Synthesis routes and methods II

Procedure details

5-Hydroxy-adamantan-2-one (15 g, 90.24 mmol, International Specialty) and Pd/C (1.498 g, Degussa 19985880, 5%, 50% water) were added to a Parr reactor, followed by ammonia in methanol solution (7N, 300.4 ml, 2.1 mol). The reactor was pressurized with hydrogen at 200-250 psi for 18 h. The mixture was then filtered over a pad of celite and concentrated in vacuo to give 4-amino-adamantan-1-ol (15.15 g, 4/1=trans/cis by NMR-D2O) as a white solid. This material is used directly without further purification.
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Synthesis routes and methods III

Procedure details

To a mixture of concentrated sulfuric acid (300 ml) and concentrated nitric acid (30 ml) cooled in an ice bath to 10° C. is added tricyclo[3.3.1.13,7 ]decan-2-amine hydrochloride (20 g; 0.107 mole) in 5 g portions over 10 minutes. This mixture is then stirred for 2 hours with cooling. The reaction mixture is poured over ice and the pH raised to pH 10-11 using 40% NaOH. This mixture is extracted with chloroform, dried over MgSO4 and evaporated to dryness to give 5-hydroxytricyclo[3.3.1.13,7 ]decan-2-amine as a solid residue (m.p. 267°-270° C.) which is used directly in step B.
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

This know material (CAS 62058-13-3) was made according to Klimova et al., Khimiko-Farmatsevticheskii Zhurnal (1986), 20(7), 810-815 by hydroxylation of 2-aminoadamantane with HNO3 in H2SO4. 2-amino-5-hydroxyadamantane was obtained as a 2:1 mixture of the (Z) and (E) diasteromers.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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